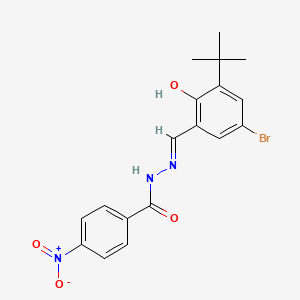
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide
Overview
Description
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase enzyme JMJD3.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide involves the selective inhibition of the histone demethylase enzyme JMJD3. This enzyme is responsible for the demethylation of lysine 27 on histone 3 (H3K27), which is a key epigenetic modification that regulates gene expression. By inhibiting JMJD3, GSK-J4 prevents the demethylation of H3K27, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide are primarily related to its selective inhibition of JMJD3. This inhibition leads to changes in gene expression and cellular function, which can have a wide range of effects depending on the specific context. In cancer cells, for example, inhibition of JMJD3 by GSK-J4 has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for JMJD3. This allows researchers to specifically target this enzyme and study its role in various biological processes. However, one limitation of using GSK-J4 is its potential off-target effects, which can lead to unintended consequences and complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide. One area of interest is in the development of new cancer therapies based on the selective inhibition of JMJD3. Another area of research is in the study of the role of JMJD3 in various biological processes, including development, differentiation, and immune function. Additionally, there is potential for the development of new compounds based on the structure of GSK-J4 that may have improved selectivity and efficacy.
Scientific Research Applications
The selective inhibition of JMJD3 by 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. JMJD3 is known to play a role in the development and progression of cancer, and selective inhibition of this enzyme by GSK-J4 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-6-1-2-7-8(5-6)22-4-3-21-7/h1-2,5H,3-4H2,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRARAGKYXPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(allyloxy)phenyl]-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3726339.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3726345.png)
![5-amino-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3726351.png)
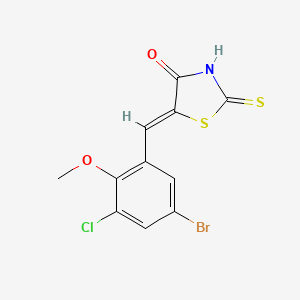

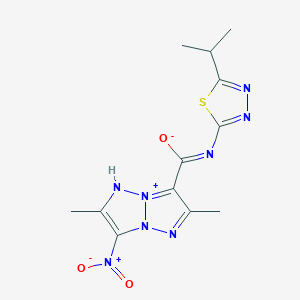
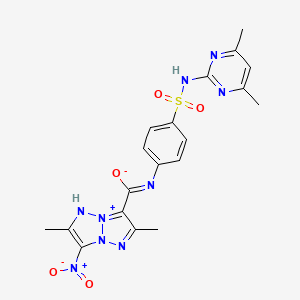
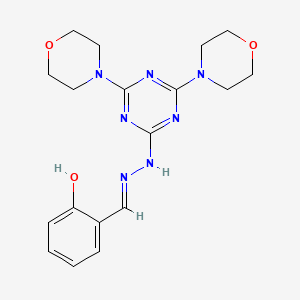
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726395.png)
![2-butyryl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B3726402.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}ethylidene)cyclohexane-1,3-dione](/img/structure/B3726405.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726409.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)
